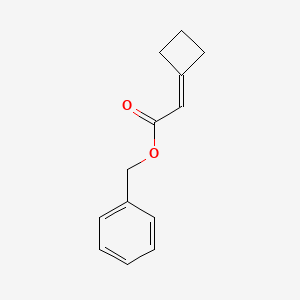

![molecular formula C26H28N4O2 B2463034 N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923202-24-8](/img/structure/B2463034.png)

N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

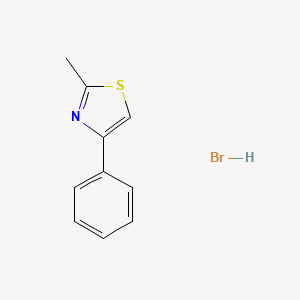

“N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a type of fused pyridine derivative. Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their wide range of pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Pyrazolo[4,3-c]pyridine derivatives have drawn attention due to their diverse biological activities. Researchers have explored their potential as drug candidates in several areas:

- IKK-β Inhibitors : These compounds exhibit anti-inflammatory effects by inhibiting the IKK-β kinase, which plays a crucial role in the NF-κB signaling pathway .

- Anti-Microbial Agents : Some pyrazolo[4,3-c]pyridine derivatives demonstrate antimicrobial activity against bacteria, fungi, and viruses .

- A2A Adenosine Receptor Antagonists : A2A adenosine receptor antagonists are being investigated for their potential in treating neurodegenerative diseases, cancer, and cardiovascular disorders. Pyrazolo[4,3-c]pyridines may contribute to this field .

- Inhibitors of HIV-1 Integrase : These compounds interfere with the integration of viral DNA into the host genome, a critical step in HIV replication .

- Anti-Tumor Properties : Some derivatives exhibit cytotoxic effects against cancer cells, making them interesting candidates for further study .

- Anti-Parkinsonism Activity : Researchers have explored the potential of pyrazolo[4,3-c]pyridines in managing Parkinson’s disease .

Catalysis and Multicomponent Reactions

Magnetic nanoparticles functionalized with pyrazolo[4,3-c]pyridine derivatives have been investigated as catalysts in chemical reactions. These nano-catalysts offer advantages such as high surface area, easy separation using an external magnet, and simple preparation. Specifically, they have been employed in multicomponent reactions for the synthesis of pyridine derivatives .

Heterocyclic Chemistry

Pyrazolo[4,3-c]pyridines belong to the class of heterocyclic compounds. Their unique structure and reactivity make them valuable building blocks in organic synthesis. Researchers explore their use in designing novel materials, ligands, and functional molecules .

Antiproliferative Activity

Certain 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines have demonstrated antiproliferative activity. These compounds could be relevant in cancer research and drug development .

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c1-3-5-9-19-12-14-20(15-13-19)27-25(31)22-17-29(16-4-2)18-23-24(22)28-30(26(23)32)21-10-7-6-8-11-21/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRICWORVJNOQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2462962.png)

![N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2462966.png)

![5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B2462969.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2462971.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)